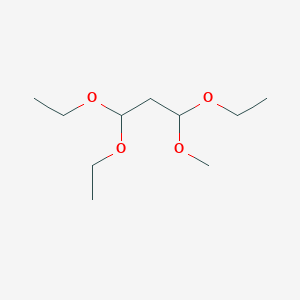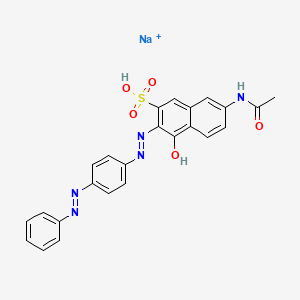![molecular formula C27H28N2O B14726961 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol CAS No. 6310-65-2](/img/structure/B14726961.png)
1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol is a complex organic compound characterized by the presence of dimethylamino groups attached to phenyl rings, which are further connected to a naphthalen-2-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with bis[4-(dimethylamino)phenyl]methyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or nucleophile-substituted products.
Applications De Recherche Scientifique
1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The dimethylamino groups enhance its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
- Bis[4-(dimethylamino)phenyl]methanol
- 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol
- Methanone, bis[4-(dimethylamino)phenyl]-
Comparison: 1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol is unique due to the presence of the naphthalen-2-ol moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6310-65-2 |
|---|---|
Formule moléculaire |
C27H28N2O |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
1-[bis[4-(dimethylamino)phenyl]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C27H28N2O/c1-28(2)22-14-9-20(10-15-22)26(21-11-16-23(17-12-21)29(3)4)27-24-8-6-5-7-19(24)13-18-25(27)30/h5-18,26,30H,1-4H3 |
Clé InChI |
LURCDXAYULMBMM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


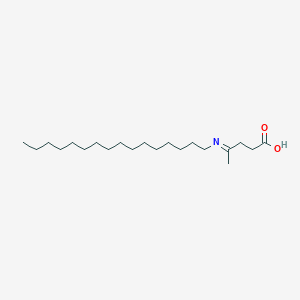


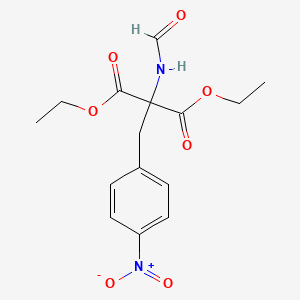

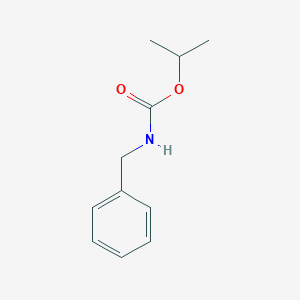
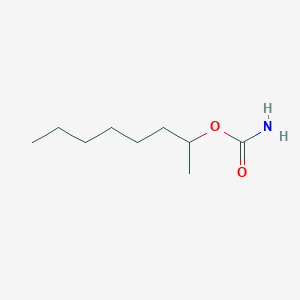


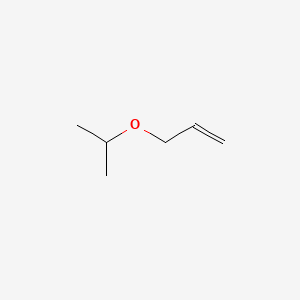
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)
